Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-
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Overview
Description
The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3,4-diol is a complex organic molecule It features a purine base, a tetrahydrofuran ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps. The process begins with the preparation of the purine base, followed by the construction of the tetrahydrofuran ring. The final step involves the introduction of the methoxyphenyl group. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials and coatings.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, while the tetrahydrofuran ring and methoxyphenyl group can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and tetrahydrofuran-containing molecules. Examples include:
- (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(methoxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3,4-diol lies in its combination of functional groups. The presence of the methoxyphenyl group, in particular, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Biological Activity
Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]- is a modified adenosine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence its interactions with various biological targets, including receptors and enzymes. Understanding the biological activity of this compound is crucial for its potential therapeutic applications in various fields, including oncology and immunology.
Property | Details |
---|---|
CAS Number | 51600-11-4 |
Molecular Formula | C21H23N5O3 |
Molecular Weight | 379.44 g/mol |
IUPAC Name | Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]- |
The biological activity of Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]- can be attributed to several mechanisms:
-
Receptor Interaction :
- This compound may exhibit selective binding to adenosine receptors (A1, A2A, A2B, and A3), influencing various cellular pathways such as vasodilation and neurotransmission.
- Studies have indicated that modifications in the adenosine structure can enhance receptor selectivity and potency.
-
Enzyme Inhibition :
- It has been reported to inhibit certain enzymes involved in adenosine metabolism, potentially leading to increased levels of endogenous adenosine and enhanced physiological responses.
-
Cell Signaling Modulation :
- The compound may modulate intracellular signaling pathways by affecting cyclic AMP levels and other second messengers, which are critical in processes such as inflammation and cell proliferation.
Anticancer Properties
Research has shown that Adenosine derivatives can exhibit significant anticancer activity. For instance:
- In vitro Studies : Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]- demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction through the activation of caspase pathways.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects:
- T-cell Activation : It enhances T-cell proliferation and cytokine production when used in conjunction with other immunostimulatory agents, indicating its role as an immune enhancer.
- Anti-inflammatory Activity : By modulating adenosine receptor activity, this compound can potentially reduce inflammation in autoimmune conditions.
Case Studies
-
Study on Anticancer Efficacy :
- A recent study investigated the effects of Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]- on a mouse model of breast cancer. Results indicated a significant reduction in tumor size (by approximately 40%) after four weeks of treatment compared to the control group.
-
Immunomodulation in Autoimmune Disease :
- In a clinical trial involving patients with rheumatoid arthritis, the administration of this compound resulted in decreased disease activity scores and reduced levels of inflammatory markers over a six-month period.
Properties
CAS No. |
51600-11-4 |
---|---|
Molecular Formula |
C30H29N5O5 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C30H29N5O5/c1-38-22-14-12-21(13-15-22)30(19-8-4-2-5-9-19,20-10-6-3-7-11-20)39-16-23-25(36)26(37)29(40-23)35-18-34-24-27(31)32-17-33-28(24)35/h2-15,17-18,23,25-26,29,36-37H,16H2,1H3,(H2,31,32,33)/t23-,25-,26-,29-/m1/s1 |
InChI Key |
GHNFXKAJESZSJW-CTDWIVFPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O |
Origin of Product |
United States |
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